N-(2-oxocyclopentyl)prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
2150271-57-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(2-oxocyclopentyl)prop-2-enamide |
InChI |
InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11) |
InChI Key |
IZXUJAXRULOFIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCCC1=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Oxocyclopentyl Prop 2 Enamide and Its Analogs
Chemo- and Regioselective Synthesis Strategies
The construction of N-(2-oxocyclopentyl)prop-2-enamide involves the formation of a stable amide bond between a cyclic keto-amine and an activated acrylic acid derivative. The primary challenge lies in achieving this selectively without promoting side reactions involving the ketone functionality or polymerization of the acrylamide (B121943) moiety.
Optimized Amide Bond Formation via Coupling Reactions
The most direct and widely employed method for the synthesis of N-substituted acrylamides is the acylation of an amine with an acryloyl derivative. The Schotten-Baumann reaction, a classic method for amide synthesis, has been successfully utilized for the preparation of various N-substituted acrylamides. nih.govnih.gov This reaction typically involves the treatment of an amine with an acyl chloride in the presence of a base.
In the context of this compound, the synthesis would involve the reaction of 2-aminocyclopentanone with acryloyl chloride. The choice of base and solvent is critical to optimize the yield and purity of the product. Common bases include aqueous sodium hydroxide, triethylamine (B128534), or potassium carbonate. nih.govmdpi.com The reaction is often carried out in a biphasic system or in an inert organic solvent such as dichloromethane (B109758) or ethylene (B1197577) dichloride at low temperatures to control the reactivity of the acryloyl chloride and minimize side reactions. mdpi.commdpi.com
A study on the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides demonstrated that using triethylamine as a base in ethylene dichloride at room temperature provides high yields of the corresponding amides. mdpi.com This methodology can be adapted for the synthesis of this compound. The general procedure involves dissolving the amine (2-aminocyclopentanone) and triethylamine in the solvent, followed by the slow, dropwise addition of acryloyl chloride. mdpi.com The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by filtration of the triethylammonium (B8662869) chloride salt, followed by washing the organic layer and purification by recrystallization or column chromatography. mdpi.com
| Amine Substrate | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Propargylamine | Acryloyl Chloride | K2CO3 | Tetrahydrofuran/Water | 42 | nih.govnih.gov |
| Propargylamine | Crotonyl Chloride | K2CO3 | Tetrahydrofuran/Water | 56 | nih.govnih.gov |
| 2-Arylethylamines | Methacryloyl Chloride | Triethylamine | Ethylene Dichloride | 46-94 | mdpi.com |
Introduction of the 2-oxocyclopentyl Moiety: Cyclization and Functionalization Approaches
The key precursor for the synthesis of the target molecule is 2-aminocyclopentanone. This α-amino ketone is commercially available, typically as its hydrochloride salt, which enhances its stability. The synthesis of the cyclopentanone (B42830) ring itself can be achieved through various methods, a common one being the Dieckmann condensation of adipic acid esters.
For the direct synthesis of this compound, the commercially available 2-aminocyclopentanone hydrochloride would be the starting material of choice. The hydrochloride salt needs to be neutralized prior to or in situ during the acylation reaction. This can be achieved by using a stoichiometric amount of a suitable base, such as triethylamine or sodium bicarbonate.
Stereoselective Installation of the Prop-2-enamide Unit
While the prop-2-enamide unit in the parent compound this compound does not possess stereocenters other than those potentially in the cyclopentyl ring, the synthesis of its analogs may require stereoselective installation of the enamide double bond. Several methods have been developed for the stereoselective synthesis of enamides.
For instance, palladium-catalyzed hydroamidation of terminal alkynes has been shown to produce Z-enamides with high stereoselectivity. This method involves the reaction of an amide with an alkyne in the presence of a palladium catalyst. However, this would be an indirect route for the synthesis of the target compound. More direct methods, such as modifications of the amide bond formation step, are generally preferred for their atom economy and efficiency.
Catalytic Synthesis Approaches
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been employed in the synthesis of amides and their precursors.
Transition Metal-Catalyzed Coupling Reactions for Precursors
While the direct acylation is the most straightforward approach, transition metal-catalyzed reactions can be envisioned for the synthesis of precursors to this compound. For example, palladium-catalyzed cross-coupling reactions could be used to construct the carbon skeleton of more complex analogs. However, for the synthesis of the parent compound, these methods are generally less direct and more complex than the classical amide bond formation reactions.
Organocatalytic Methods for Asymmetric Induction in Analogs
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including amino ketones and their derivatives. nih.gov This is particularly relevant for the synthesis of chiral analogs of this compound, where the stereochemistry of the 2-aminocyclopentanone moiety is controlled.
The asymmetric synthesis of functionalized cyclopentanones can be achieved through multicatalytic cascade reactions. For example, a one-pot reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a secondary amine and a N-heterocyclic carbene, can afford densely functionalized cyclopentanones with high enantioselectivities. This approach could be adapted to synthesize chiral 2-aminocyclopentanone precursors.
Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of γ-amino ketones via umpolung reactions of imines. These reactions, catalyzed by chiral phase-transfer catalysts derived from cinchona alkaloids, can produce optically active amino ketones with high enantioselectivity. Such strategies could be applied to the synthesis of chiral 2-aminocyclopentanone, which could then be acylated to yield the enantiomerically enriched target molecule or its analogs.
The use of chiral organocatalysts, such as proline and its derivatives, is well-established in the asymmetric α-functionalization of ketones and aldehydes. nih.gov These catalysts operate through the formation of chiral enamines or iminium ions, enabling highly stereoselective transformations. The application of such catalysts in the synthesis of chiral 2-aminocyclopentanone derivatives represents a promising avenue for accessing optically active analogs of this compound.
| Catalyst Type | Reaction Type | Product Type | Key Features | Reference |
| Secondary Amine / N-Heterocyclic Carbene | Multicatalytic Cascade | Functionalized Cyclopentanones | One-pot, high enantioselectivity | |
| Cinchona Alkaloid Derivative | Phase-Transfer Catalysis | γ-Amino Ketones | Umpolung reactivity, high enantioselectivity | |
| Proline and Derivatives | Enamine/Iminium Catalysis | α-Functionalized Ketones/Aldehydes | Asymmetric α-amination/alkylation | nih.gov |
Enantioselective Synthesis of Chiral this compound Derivatives via Catalyst Design
The creation of chiral molecules with specific three-dimensional arrangements is a significant challenge in organic synthesis. For derivatives of this compound, establishing a stereocenter, particularly at the cyclopentanone ring, requires sophisticated catalyst design. Asymmetric catalysis offers a powerful route to such chiral amides with high enantioselectivity.
One prominent strategy involves the use of chiral metal-ligand complexes. For instance, cobalt-catalyzed asymmetric reductive coupling has proven effective for synthesizing sterically bulky chiral amides. acs.org In this approach, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the formation of one enantiomer over the other. The choice of ligand is critical; studies have shown that tridentate bisoxazolinephosphine (NPN) ligands can significantly improve both yield and enantioselectivity. acs.org For example, the use of a sec-butyl-substituted NPN ligand with a cobalt catalyst in 1,4-dioxane (B91453) has achieved high yields and excellent enantiomeric ratios (er) up to 98.5:1.5 for the synthesis of certain chiral amides. acs.org
Another powerful method is the palladium-catalyzed decarboxylative allylic alkylation, which has been used to synthesize N-Boc protected α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity. rsc.org This reaction utilizes a chiral palladium catalyst derived from an electron-deficient PHOX ligand to create valuable gem-disubstituted piperazines. rsc.org These catalyst systems demonstrate the potential for creating complex chiral structures that could be adapted for the enantioselective synthesis of substituted this compound derivatives.
Table 1: Catalyst Systems for Enantioselective Amide Synthesis
| Catalyst System | Ligand Type | Reaction Type | Key Features |
| Cobalt Complex | Tridentate bisoxazolinephosphine (NPN) | Asymmetric Reductive Coupling | Effective for sterically bulky amides; high yield and enantioselectivity (er up to 98.5:1.5). acs.org |
| Palladium Complex | Electron-deficient PHOX ligand | Decarboxylative Allylic Alkylation | Synthesizes chiral N-Boc diazaheterocycles; products can be further transformed. rsc.org |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules. nih.govnih.gov This approach is inherently economical in terms of steps, time, and resources. nih.gov
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, renowned for its ability to rapidly generate diverse libraries of α-acetamidoamides. The reaction typically involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. By employing a cyclopentanone derivative as the ketone component, this reaction provides a direct route to analogs of this compound. The Ugi reaction is a key step in synthesizing complex structures like phosphonic pseudo-peptides and has been used to create compounds that act as inhibitors for enzymes like histone deacetylase. nih.gov
Furthermore, related MCRs have been developed specifically involving cyclopentanone derivatives. For example, a four-component reaction of cyclopentanone–proline enamines, pentenoic acid, carboxylic acid, and sulfonyl azides has been reported for the synthesis of depsipeptide mimics. nih.gov This demonstrates the feasibility of using cyclopentanone as a building block in complex, one-pot transformations to generate intricate amide-containing molecules.
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, provide a powerful tool for building molecular complexity efficiently. An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and a N-heterocyclic carbene (NHC) catalyst leads directly to fully substituted cyclopentanone derivatives with three contiguous stereocenters. rsc.org This type of cascade process, which involves the formation of multiple carbon-carbon bonds in a single operation, highlights a sophisticated strategy for synthesizing complex cyclopentanone-based structures. Such a methodology could be adapted to incorporate an amide functionality, leading to highly substituted derivatives of this compound.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency.
Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The synthesis of acrylamides, the functional group present in the target molecule, has been successfully demonstrated in aqueous media. atlantis-press.comscispace.com Techniques like copper(0)-mediated reversible-deactivation radical polymerization (Cu(0)-RDRP) have been optimized for the polymerization of acrylamide monomers in water, achieving high conversions in very short time frames. acs.org Research has shown that full conversion can be reached within minutes for certain polymerizations, highlighting the speed and efficiency of this aqueous method. acs.org
Similarly, aqueous solution polymerization of acrylamide using initiators like 2,2'-Azobis(2-methylpropionamidine)dihydrochloride and ammonium (B1175870) persulfate has been studied, demonstrating that water is a viable and low-cost medium for such syntheses. atlantis-press.comscispace.com These methods avoid the environmental and safety issues associated with organic solvents and are directly relevant to the synthesis of the prop-2-enamide portion of the target compound. scispace.com
Table 2: Aqueous Synthesis Conditions for Acrylamides
| Method | Initiator/Catalyst System | Key Advantage |
| Cu(0)-RDRP | Cu(I)Br / Me₆TREN | Rapid polymerization rates (full conversion in <15 min) and narrow molecular weight distributions. acs.org |
| Free Radical Polymerization | Azo initiators (e.g., 2,2'-Azobis(2-methylpropionamidine)dihydrochloride) and redox initiators. | Low cost and reduced environmental damage compared to solvent-based methods. atlantis-press.comscispace.com |
| RAFT Dispersion Polymerization | Random copolymer of AM and DMC as macro RAFT agent. | Allows for synthesis at elevated solid content, reducing overall water usage. rsc.org |
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Multicomponent reactions (MCRs), as discussed in section 2.3, are inherently atom-economical because they integrate most or all of the atoms from the starting materials into the final structure, minimizing waste. nih.gov
Sustainable Reagent Development
The advancement of synthetic methodologies for this compound and its analogs is increasingly prioritizing the principles of green chemistry, with a significant focus on the development and implementation of sustainable reagents. This section details research findings on the use of renewable starting materials, biocatalysts, and environmentally benign catalytic systems to construct the key structural components of the target molecule, namely the cyclopentanone ring and the prop-2-enamide functional group.
Green Synthesis of the Cyclopentanone Precursor
A critical step towards a more sustainable synthesis of this compound is the environmentally conscious production of its cyclopentanone precursor. Traditional methods often rely on petrochemical feedstocks and harsh reaction conditions. Modern approaches, however, are shifting towards bio-based starting materials and energy-efficient catalytic processes.
One of the most promising green routes to cyclopentanone involves the conversion of furfural (B47365), a platform chemical derived from non-edible lignocellulosic biomass. researchgate.net This process typically involves a tandem reaction sequence of hydrogenation and ring-rearrangement in an aqueous phase, which is considered a green and sustainable pathway. researchgate.net Researchers have developed various catalytic systems to facilitate this transformation with high efficiency and selectivity, minimizing waste and avoiding the use of precious metals. For instance, the use of Ni-Cu bimetallic catalysts on a Metal-Organic Framework (MOF-5) support has been shown to be effective for the hydrogenation of furfural to cyclopentanone. amazonaws.com This method is advantageous as it operates under milder conditions and the catalyst can be recovered and reused, aligning with the principles of a circular economy. researchgate.netamazonaws.com
Another innovative approach is the use of Cu–Co catalysts, where the preparation method of the catalyst itself can direct the selectivity towards either cyclopentanone (CPO) or cyclopentanol (B49286) (CPL). rsc.org By carefully controlling the catalyst's surface composition, high yields of cyclopentanone can be achieved in aqueous solutions, further enhancing the green credentials of the synthesis. rsc.org A patented green synthetic method for cyclopentanone starts from dicyclopentadiene, a by-product of petroleum cracking, and proceeds through selective hydrogenation and esterification, aiming for high selectivity and reduced environmental impact. google.com
The table below summarizes key findings in the sustainable synthesis of cyclopentanone.
| Starting Material | Catalyst System | Solvent | Key Findings | Reference(s) |
| Furfural | Ni-Cu@MOF-5 | Water | Effective conversion to cyclopentanone, reusable catalyst, avoids precious metals. | researchgate.netamazonaws.com |
| Furfural | Cu–Co (co-precipitation method) | Water | Selective conversion to cyclopentanone (67% yield) at lower hydrogen pressure. | rsc.org |
| Furfural | Ni−NiO/TiO2 | Water | Complete conversion of furfural with 87.4% yield of cyclopentanone under mild conditions. | researchgate.net |
| Dicyclopentadiene | Proprietary Catalysts | Not specified | A multi-step process designed for high selectivity, low energy consumption, and reduced pollution. | google.com |
Biocatalytic and Sustainable Amide Bond Formation
The formation of the prop-2-enamide moiety and its coupling with the cyclopentanone precursor represents another area where sustainable reagents are making a significant impact. Biocatalysis, in particular, offers a powerful alternative to conventional chemical methods for amide synthesis, which often require harsh reagents and generate stoichiometric waste.
Enzymes, such as lipases and nitrile hydratases, are at the forefront of this green revolution. Nitrile hydratase has been successfully employed for the industrial-scale production of acrylamide from acrylonitrile, a process that operates under mild conditions in aqueous media, thereby representing a significant green improvement over traditional chemical hydration. nih.govgoogle.comresearchgate.net
For the synthesis of N-substituted acrylamides, lipases have shown great promise. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the synthesis of chiral N-(2-hydroxyalkyl)-acrylamides. conicet.gov.ar This enzyme can catalyze the aminolysis of acrylates under controlled, mild conditions, often in greener solvents like cyclopentyl methyl ether, and can exhibit high enantioselectivity. conicet.gov.arnih.gov The direct amidation of free carboxylic acids with amines using CALB is a particularly attractive method as it is simple, efficient, and can produce pure amides with excellent yields without the need for intensive purification steps. nih.gov
Beyond biocatalysis, the development of recyclable coupling reagents offers another avenue for sustainable amide synthesis. Reagents like 2,2'-dipyridyldithiocarbonate (DPDTC) can be used in flow chemistry systems to generate amides, with the advantage that the by-product, 2-mercaptopyridine, can be recovered and recycled. acs.org This approach minimizes waste and aligns with the principles of atom economy. acs.org
The following table outlines key research findings in the sustainable development of the prop-2-enamide group and amide bond formation.
| Reaction Type | Reagent/Catalyst | Substrates | Key Findings | Reference(s) |
| Acrylamide Synthesis | Nitrile Hydratase (e.g., from Rhodococcus rhodochrous) | Acrylonitrile | Industrial kiloton-scale production, mild aqueous conditions, high specificity. | nih.govgoogle.com |
| N-substituted Acrylamide Synthesis | Candida antarctica lipase B (CALB) | Alkanolamines, Ethyl acrylate | High enantioselectivity, mild reaction conditions, can be performed under microwave irradiation. | conicet.gov.ar |
| Direct Amidation | Candida antarctica lipase B (CALB) | Free carboxylic acids, Amines | Simple and efficient method, excellent conversions and yields, no intensive purification needed, use of green solvents. | nih.gov |
| Amide Coupling | 2,2'-dipyridyldithiocarbonate (DPDTC) | Carboxylic acids, Amines | Recyclable coupling agent, suitable for flow chemistry, recoverable by-products. | acs.org |
Chemical Reactivity and Reaction Mechanisms of N 2 Oxocyclopentyl Prop 2 Enamide
Reactivity at the Amide Linkage
The amide bond is generally characterized by its stability, a result of the delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. rsc.orgmasterorganicchemistry.com However, under specific conditions, the amide linkage of N-(2-oxocyclopentyl)prop-2-enamide can undergo reactions such as N-deacylation and transamidation, or it can be activated for further transformations.
Amide N-Deacylation and Transamidation Strategies
N-Deacylation
N-deacylation, the cleavage of the N-acyl group, is a challenging transformation due to the stability of the amide bond. Conventional methods often require harsh basic or acidic conditions, which can lead to limited functional group tolerance. researchgate.net For a molecule like this compound, such conditions could potentially induce side reactions at the ketone or the α,β-unsaturated system.
More contemporary and milder methods for N-deacetylation, a specific type of N-deacylation, have been developed. For instance, some N-deacetylation reactions of aromatic amides are carried out under reflux with an alkaline mixture of methanol (B129727) and dioxane or with concentrated hydrochloric acid. Additionally, transition-metal-free catalytic protocols using hydrosilanes can achieve deacylative cleavage of the C-N bond. organic-chemistry.org
Transamidation
Transamidation, the exchange of the amine portion of an amide, has emerged as a valuable alternative for forming new amide bonds. nih.gov This reaction typically requires a catalyst to activate the amide. nih.gov Various methods have been developed for the transamidation of primary, secondary, and tertiary amides with a range of amines. nih.govorganic-chemistry.org For amides bearing electron-withdrawing groups on the nitrogen, metal-free transamidation can be achieved at room temperature. organic-chemistry.org Nickel(II)-NHC complexes have been shown to mediate the transamidation of N-activated twisted amides. researchgate.net
The transamidation of this compound would likely involve the reaction with a primary or secondary amine in the presence of a suitable catalyst, such as an iron(III) salt or under transition-metal-free conditions using a strong base like potassium tert-butoxide. organic-chemistry.org
| Reaction | Reagents/Conditions | Outcome | Reference |
| N-Deacetylation | Alkaline mixture (methanol/dioxane) or conc. HCl, reflux | Cleavage of N-acyl group | |
| Deacylative Cleavage | Hydrosilanes, transition-metal-free | Selective C-N bond cleavage | organic-chemistry.org |
| Transamidation | Primary/secondary amines, Fe(III) catalyst | Exchange of amine moiety | organic-chemistry.org |
| Transamidation | Primary/secondary amines, potassium tert-butoxide | Exchange of amine moiety | organic-chemistry.org |
| Transamidation | N-activated amides, Ni(II)-NHC complex | Exchange of amine moiety | researchgate.net |
Electrophilic Activation and N-Dehydrogenation to Form Enamides
A significant reaction pathway for amides involves their electrophilic activation, which enhances their reactivity towards various transformations. rsc.org A particularly interesting application of this activation is the direct N-dehydrogenation of amides to form enamides. nih.govnih.govnih.govacs.orgrsc.org Enamides are valuable synthetic intermediates due to their unique reactivity, which is a blend between the stability of amides and the reactivity of enamines. nih.govacs.org
This transformation can be achieved in a single step using a combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). nih.govnih.govacs.org In this process, triflic anhydride acts as both an electrophilic activator of the amide and an oxidant. nih.govnih.govacs.org The reaction demonstrates a broad substrate scope and can be applied to complex molecules. nih.gov For unsymmetrical amides, dehydrogenation often occurs preferentially at the less sterically hindered nitrogen substituent. nih.gov
In the case of this compound, this methodology could potentially lead to the formation of an enamide by dehydrogenation at the cyclopentyl ring, assuming the reaction conditions are compatible with the prop-2-enamide moiety.
| Reaction | Reagents | Product Type | Key Features | Reference |
| N-Dehydrogenation | LiHMDS, Triflic Anhydride | Enamide | One-step, broad scope | nih.govnih.govacs.org |
| Oxidative Desaturation | Fe-catalyst | Enamide | Regioselective | nih.govrsc.org |
Reactivity of the α,β-Unsaturated Carbonyl System (Prop-2-enamide Moiety)
The prop-2-enamide portion of this compound is an α,β-unsaturated carbonyl system, which is a versatile functional group in organic synthesis. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction. researchgate.net
Michael Addition Reactions and Conjugate Additions
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. oxfordsciencetrove.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. For acrylamides, a wide range of nucleophiles can participate in Michael additions.
Amines, amino acids, and polypeptides can add to acrylamide (B121943) to form 3-(alkylamino)propionamides. nih.gov The reaction is often reversible upon heating. nih.gov The addition of amines to divinylic compounds containing an acrylamide unit has been shown to be selective, leading to the formation of β-aminoamides. rsc.org The phosphazene base t-BuP₄ has been shown to be an efficient catalyst for the Michael addition of amides to acrylates and acrylamides at room temperature. acs.org Additionally, phosphines can undergo a phospha-Michael addition with acrylamides. nih.gov
The β-carbon of the prop-2-enamide moiety in this compound is electrophilic, making it a prime target for nucleophilic attack in a Michael addition reaction. researchgate.net
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
| Amines/Amino Acids | Heat | 3-(alkylamino)propionamide | nih.gov |
| Secondary Amides | Phosphazene base (t-BuP₄) | Modified acrylamide | acs.org |
| Alkyl Phosphines | Aqueous buffer | Phosphonium product | nih.gov |
| Thiols (e.g., Glutathione) | Physiological conditions | Thioether adduct | nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond of the prop-2-enamide system can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.com Acrylamides can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene (B86901) derivatives. oup.comoup.com The use of chiral auxiliaries on the acrylamide can lead to high diastereoselectivity in these reactions. oup.com Metal ions can also catalyze the Diels-Alder reactions of acrylamides. acs.org
N-vinyl amides, which are structurally related to the prop-2-enamide moiety, can undergo [3+2] cycloadditions with vinyl azides, providing a route to other nitrogen-containing heterocycles. nih.govresearchgate.netlookchem.comresearchgate.net
| Reaction Type | Reactant | Key Features | Reference |
| Diels-Alder [4+2] | Conjugated diene | Forms cyclohexene derivatives, can be diastereoselective | oup.comoup.com |
| [3+2] Cycloaddition | Vinyl azide | Forms N-vinyl amides or other heterocycles | nih.govresearchgate.netlookchem.comresearchgate.net |
| [4+2] Cycloaddition | 1,2,4,5-Tetrazines | Forms 1,2,4-triazine (B1199460) derivatives | nih.gov |
Olefin Metathesis and Cross-Coupling Reactions
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum. wikipedia.org Cross-metathesis between acrylamides and terminal olefins provides a direct route to substituted α,β-unsaturated amides. acs.orgacs.org The development of novel ruthenium catalysts has enabled efficient and Z-selective cross-metathesis of acrylamides. acs.orgacs.org This reaction offers a streamlined approach to constructing more complex unsaturated amide structures from simpler starting materials. acs.org
Cross-Coupling Reactions
The vinylic C-H bonds of acrylamides can be activated for cross-coupling reactions. Rhodium(III)-catalyzed cross-coupling of acrylamides with maleimides has been reported to produce highly substituted succinimides. acs.orgnih.gov Furthermore, ruthenium- and rhodium-catalyzed oxidative cross-coupling reactions of acrylamides with alkenes can provide access to (Z,E)-dienamides with good stereoselectivity. rsc.org A chemodivergent cross-coupling of acrylamides with vinyl acetates has also been developed, which can lead to either vinylation or alkenylation depending on the transition metal catalyst used. acs.orgnih.gov
| Reaction | Catalyst/Reagents | Product Type | Key Features | Reference |
| Olefin Cross-Metathesis | Ruthenium catalysts | Substituted α,β-unsaturated amides | Can be Z-selective | acs.orgacs.org |
| Cross-Coupling | Rhodium(III) / Maleimides | Substituted succinimides | High efficiency | acs.orgnih.gov |
| Oxidative Cross-Coupling | Ruthenium or Rhodium / Alkenes | (Z,E)-Dienamides | Good stereoselectivity | rsc.org |
| Chemodivergent Cross-Coupling | Transition metal / Vinyl acetate (B1210297) | Butadienes | Selective vinylation or alkenylation | acs.orgnih.gov |
Reactivity of the Cyclopentanone (B42830) Ring
The cyclopentanone ring in this compound is the site of numerous chemical transformations. The presence of an adjacent electron-withdrawing acrylamide group at the C2 position significantly influences the reactivity of both the α-protons and the carbonyl group.
Enolization and Condensation Reactions
The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess protons that are acidic due to the electron-withdrawing nature of the carbonyl oxygen. The pKa of α-protons in a typical cyclopentanone is around 20. pdx.edu This acidity allows for the formation of a nucleophilic enolate anion in the presence of a suitable base. pdx.edu For this compound, two regioisomeric enolates can theoretically form upon deprotonation at either the C2 or C5 position. The substitution at the C2 position influences which enolate is favored.
These enolates are key intermediates in various condensation reactions. For instance, in an Aldol-type condensation, the enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. pdx.eduyoutube.com This is followed by dehydration to yield an α,β-unsaturated ketone, a process driven by the formation of a stable conjugated system. youtube.com
Another important condensation reaction is the Claisen condensation, which would involve the reaction of the enolate with an ester. pdx.edu A related intramolecular reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring, a common strategy in the synthesis of polycyclic compounds. vaia.com The enol form of related β-dicarbonyl compounds, like 2-acetylcyclopentanone, is often more stable due to resonance stabilization. vaia.com
Nucleophilic Additions to the Ketone Carbonyl
The carbonyl carbon of the cyclopentanone ring is electrophilic due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The trajectory of the nucleophilic attack typically follows the Bürgi-Dunitz angle. wikipedia.orgnih.gov
A variety of nucleophiles can participate in this reaction:
Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.
Organometallic Reagents (e.g., Grignard, Organolithium): These act as sources of carbanions, forming a new carbon-carbon bond and leading to a tertiary alcohol after protonation. These additions are generally irreversible. masterorganicchemistry.com
Amines: Primary amines react with the ketone to form an imine (a compound with a C=N double bond) via a carbinolamine intermediate. libretexts.org Secondary amines react to form an enamine, which involves the loss of a proton from the adjacent carbon atom. libretexts.org These reactions are acid-catalyzed and reversible. libretexts.org The chemistry of β-aminoketones, which are structurally analogous, is well-established and often involves Mannich-type reactions where an enolizable ketone, an amine, and a non-enolizable aldehyde react to form a new product. rsc.orgnih.gov
The stability of the tetrahedral intermediate formed during nucleophilic addition can be significant, particularly in strained, bridged ring systems where such intermediates have been isolated. nih.gov
Ring-Opening and Rearrangement Pathways
Under specific conditions, the cyclopentanone ring can undergo cleavage or rearrangement. In high-temperature pyrolysis or oxidation studies of cyclopentanone, the ring can open to form radical intermediates. researchgate.net The primary decomposition products are often ethylene (B1197577) and carbon monoxide, formed through either a concerted mechanism or a stepwise process involving a diradical intermediate. researchgate.net
Rearrangement reactions are also possible:
Beckmann Rearrangement: If the ketone is first converted to its oxime derivative, treatment with acid can induce a rearrangement to form a lactam (a cyclic amide). The industrial synthesis of nylon-6 relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime. libretexts.org
Favorskii Rearrangement: In the presence of a base, an α-haloketone (which could be formed from the enolate of this compound) can rearrange to form a carboxylic acid derivative with a contracted ring, though this is more common with cyclohexanones.
Semipinacol Rearrangement: Ring expansion of cyclopropanols can lead to cyclobutanones, and similar rearrangements are a general feature of carbocyclic systems. acs.org Other rearrangements, such as the Wagner-Meerwein rearrangement, can occur in the presence of carbocation intermediates. rsc.org
Mechanistic Studies and Reaction Kinetics
Investigating the mechanisms and kinetics of these reactions provides a deeper understanding of the compound's reactivity, including the identification of transient species and the energy landscapes of the transformations.
Elucidation of Reaction Intermediates
The specific intermediates formed depend on the reaction pathway.
Enolates and Enols: As discussed, enolates are the key nucleophilic intermediates in base-catalyzed condensation and substitution reactions at the α-position. pdx.edu
Tetrahedral Intermediates: These are formed in all nucleophilic additions to the carbonyl group. masterorganicchemistry.comnih.gov Their stability dictates the reaction outcome. In amide chemistry, they are typically short-lived but can be stabilized and isolated in strained bicyclic lactams. nih.gov
Radical Intermediates: In oxidation reactions, O₂ addition to cyclopentyl radicals leads to peroxy radicals (ROO•). nih.govacs.orgacs.org These can undergo intramolecular hydrogen abstraction (1,5-H-shifting) to form hydroperoxyalkyl radicals (•QOOH), which are precursors to ketohydroperoxides (KHP) and other oxidation products. researchgate.netnih.govacs.org
Iminium Ions: In the reaction of the ketone with a primary amine, a protonated carbinolamine eliminates water to form a cationic iminium ion, which is then deprotonated to the final imine. libretexts.org
| Reaction Type | Key Intermediate(s) | Precursor(s) | Subsequent Product(s) |
| Base-Catalyzed Condensation | Enolate Anion | Ketone, Base | Aldol Adduct, α,β-Unsaturated Ketone |
| Nucleophilic Addition | Tetrahedral Intermediate | Ketone, Nucleophile | Alcohol, Cyanohydrin, Hemiaminal |
| Imine Formation | Carbinolamine, Iminium Ion | Ketone, Primary Amine | Imine |
| Low-Temp Oxidation | Peroxy Radical (ROO•), Hydroperoxyalkyl Radical (•QOOH) | Ketone Radical, O₂ | Ketohydroperoxide (KHP), Cyclic Ethers |
Transition State Analysis and Energy Profiles
Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in mapping the potential energy surfaces for reactions involving cyclopentanone. nih.govacs.org These studies calculate the energy barriers (activation energies) for different pathways, allowing for predictions of the most likely products.
For example, in the low-temperature oxidation of cyclopentanone, the formation of cyclic ethers from hydroperoxyalkyl radical intermediates (•QOOH) has been studied. The energy barriers for these ring closures are highly dependent on the size of the ring being formed.
Table 3.4.2.1: Calculated Energy Barriers for Cyclic Ether Formation from Cyclopentanone Radicals
| Reactant Radical | Ring Size Formed | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| α-•Q₂OOH | 3-membered | 10.42 | acs.org |
| α-•Q₂OOH | 4-membered | 22.79 | acs.org |
| α-•Q₂OOH | 5-membered | 29.41 | acs.org |
| β-•Q₈OOH | 3-membered | 10.79 | acs.org |
Data from theoretical calculations at the UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p) level. acs.org
The data clearly shows that the formation of a three-membered ring ether is kinetically favored over larger rings due to significantly lower activation energy barriers. acs.org
Kinetic studies of related reactions, such as the Mannich reaction for synthesizing β-aminoketones, provide insight into activation parameters. A kinetic investigation of the reaction between benzaldehyde, acetophenone, and aniline (B41778) found it to be second-order. tandfonline.com The activation parameters offer clues about the transition state; for instance, a large negative entropy of activation (ΔS‡) suggests an associative, highly ordered transition state. tandfonline.com
Table 3.4.2.2: Example Activation Parameters for a Mannich Reaction
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 37.18 kJ/mol | Energy required to reach the transition state | tandfonline.com |
| Enthalpy of Activation (ΔH‡) | 34.69 kJ/mol | Heat change to form the transition state | tandfonline.com |
| Entropy of Activation (ΔS‡) | -168.96 J/mol·K | Change in order reaching the transition state | tandfonline.com |
| Gibbs Free Energy of Activation (ΔG‡) | 86.19 kJ/mol | Spontaneity of forming the transition state | tandfonline.com |
Parameters for the reaction catalyzed by sodium acetate. tandfonline.com
These mechanistic and kinetic data are crucial for controlling reaction outcomes and designing synthetic pathways involving this compound and related structures.
Kinetic Isotope Effects and Hammett Studies
No studies were found that investigate the kinetic isotope effects for reactions involving this compound. Such studies would typically involve isotopic labeling to probe the transition state structures of its reactions. Similarly, there is no available literature on Hammett studies, which would be used to explore the influence of substituents on the reactivity of this compound, assuming an aromatic ring was incorporated into a reactant or catalyst, which is not inherent to the specified molecule.
Solvent Effects on Reaction Pathways
There is no published research detailing how different solvents influence the reaction pathways, rates, or equilibrium of this compound. Such studies would be crucial for understanding and optimizing reaction conditions for this compound.
Theoretical and Computational Studies of N 2 Oxocyclopentyl Prop 2 Enamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For N-(2-oxocyclopentyl)prop-2-enamide, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure would reveal the distribution of electrons within the molecule and the nature of the chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to understand the hybridization of atomic orbitals and the delocalization of electron density, particularly across the amide and enone functionalities. This would help in quantifying the strength and character of the covalent bonds.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. stenutz.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how the molecule will interact with other chemical species. For this compound, the HOMO would likely be located on the electron-rich prop-2-enamide or the oxygen of the cyclopentanone (B42830) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient carbons of the double bond and the carbonyl group, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | Not Available | Indicates the ability to donate electrons. |
| LUMO Energy | Not Available | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability. |
Note: The data in this table is for illustrative purposes only, as no specific computational results for this compound were found.
Electrostatic Potential and Charge Distribution Analysis
An electrostatic potential (ESP) map would visualize the charge distribution on the surface of this compound. This map would highlight regions of negative potential (in red), typically associated with lone pairs of electrons on the oxygen and nitrogen atoms, and regions of positive potential (in blue), likely around the amide and carbonyl protons. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule would orient itself when approaching another molecule.
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of this compound are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.
Potential Energy Surface Scans
To understand the flexibility of the molecule, potential energy surface (PES) scans would be performed. This involves systematically changing the dihedral angles of the rotatable bonds, such as the bond connecting the cyclopentanone ring to the nitrogen atom and the C-N bond of the amide group. By calculating the energy at each step, a profile of the energy landscape can be generated, identifying the most stable (lowest energy) conformations and the energy barriers to rotation between them.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations would provide a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore a wider range of conformations and provide insights into the flexibility and average structure of the molecule in a solution or biological environment. This would be particularly important for understanding how the molecule might interact with a biological target.
Intramolecular Interactions and Hydrogen Bonding
The three-dimensional structure and conformational flexibility of this compound are governed by a variety of intramolecular interactions. The presence of a secondary amide linkage introduces the possibility of intramolecular hydrogen bonding. Specifically, the amide proton (N-H) can interact with the lone pair of electrons on the oxygen atom of the cyclopentanone's carbonyl group.
Furthermore, non-covalent interactions, such as van der Waals forces and dipole-dipole interactions between the cyclopentanone ring and the prop-2-enamide side chain, would also play a crucial role in dictating the molecule's shape and stability. Hirshfeld surface analysis, a common computational tool, could be employed to visualize and quantify these weaker, yet significant, intermolecular and intramolecular contacts.
Reaction Mechanism Simulations
The prop-2-enamide group in this compound is a classic Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon of the double bond. Theoretical simulations of such reactions can provide a detailed, step-by-step understanding of the reaction mechanism, including the identification of transition states and intermediates.
DFT calculations are a powerful method for locating and characterizing the transition state structures of chemical reactions. rsc.org For a Michael addition to this compound, a nucleophile would approach the double bond, leading to the formation of a transition state where the new bond is partially formed and the double bond is partially broken.
Computational studies on the thiol-Michael addition to N-acrylamides have shown that the nature of the reactants and the presence of a catalyst can significantly influence the structure and energy of the transition state. rsc.orgrsc.org For this compound, DFT calculations could be used to model the transition state for the addition of various nucleophiles, providing insights into the reaction's feasibility and stereoselectivity. The computed vibrational frequencies of the transition state structure would be expected to show a single imaginary frequency corresponding to the motion along the reaction coordinate.
By mapping the entire reaction pathway, from reactants to products through the transition state, the energetic barriers (activation energies) for the reaction can be determined. rsc.org This information is crucial for predicting the reaction rate and understanding the factors that control it. For the Michael addition to this compound, the reaction pathway would likely involve the formation of an enolate intermediate after the initial nucleophilic attack, followed by protonation to yield the final product. biorxiv.orgbiorxiv.org
Quantum mechanical/molecular mechanical (QM/MM) simulations could also be employed to study these reactions in a solvent environment, providing a more realistic model of the reaction conditions. biorxiv.org Such simulations have been used to investigate the reaction of acrylamides with biological nucleophiles like cysteine residues in proteins, highlighting the importance of the local environment in modulating the reaction's energetics. biorxiv.orgbiorxiv.org
A hypothetical energy profile for a base-catalyzed Michael addition to this compound is presented below:
| Reaction Step | Reactant Complex | Transition State 1 | Intermediate | Transition State 2 | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | +8.1 | -12.5 |
This is a hypothetical data table based on analogous reactions.
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a well-established application of computational chemistry. nih.govescholarship.org Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.gov These shielding tensors can then be converted into chemical shifts that can be directly compared with experimental data.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov For this compound, one would expect distinct signals for the protons and carbons of the cyclopentanone ring and the prop-2-enamide side chain. The predicted chemical shifts would be sensitive to the molecule's conformation, particularly the presence of any intramolecular hydrogen bonding.
A table of predicted ¹³C and ¹H NMR chemical shifts for a plausible conformer of this compound is provided below:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C=O (cyclopentanone) | 215.3 | N-H | 7.8 |
| C=O (amide) | 168.1 | CH (α to N) | 4.5 |
| C=C (β-carbon) | 130.5 | CH=CH₂ (vinyl) | 6.2, 5.8, 6.0 |
| C=C (α-carbon) | 125.8 | CH₂ (cyclopentanone) | 2.1 - 2.5 |
| CH (α to N) | 55.2 | ||
| CH₂ (cyclopentanone) | 38.4, 28.7, 21.9 |
This is a hypothetical data table based on typical values for similar functional groups.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning the peaks in infrared (IR) and Raman spectra. nih.govyoutube.com By computing the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies can be scaled to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net
For this compound, the calculated IR and Raman spectra would be expected to show characteristic bands for the N-H stretch, the two C=O stretches (ketone and amide), the C=C stretch, and various C-H bending and stretching modes. nih.gov The position of the N-H and C=O stretching frequencies would be particularly sensitive to the presence and strength of intramolecular hydrogen bonding. frontiersin.orgnih.gov
A table of predicted vibrational frequencies for key functional groups in this compound is presented below:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C=O Stretch (ketone) | 1745 |
| C=O Stretch (amide I) | 1680 |
| C=C Stretch | 1625 |
| N-H Bend (amide II) | 1550 |
This is a hypothetical data table based on typical values for similar functional groups.
Chiroptical Property Prediction for Enantiomeric Forms
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses a stereogenic center at the C-1 position of the cyclopentyl ring, the existence of two enantiomeric forms, (R)-N-(2-oxocyclopentyl)prop-2-enamide and (S)-N-(2-oxocyclopentyl)prop-2-enamide, is expected. The prediction of their chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), through theoretical and computational methods offers a powerful, non-empirical approach to distinguish between these enantiomers. nih.gov
Quantum mechanical calculations have become an indispensable tool for assigning the absolute configuration of new chiral compounds. nih.gov The methodology relies on the principle that enantiomers exhibit opposite responses to circularly polarized light, a phenomenon that can be simulated using computational models. acs.org By comparing the computationally predicted chiroptical data with experimental measurements, the absolute configuration of a synthesized or isolated compound can be unambiguously assigned.
Computational Methodology
The theoretical prediction of chiroptical properties for the enantiomers of this compound would typically involve a multi-step computational protocol. This process begins with a thorough conformational analysis to identify all low-energy conformers of the molecule. nih.gov Given the flexibility of the cyclopentanone ring and the propenamide side chain, multiple conformations are likely to coexist in equilibrium.
The initial conformational search is often performed using molecular mechanics methods, such as MMFF94, or semi-empirical methods like AM1. nih.gov The resulting conformers are then subjected to geometry optimization using a more robust method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step provides accurate geometries and relative energies of the conformers.
Predicted Electronic Circular Dichroism (ECD) Spectra
The chromophores within this compound, namely the carbonyl group (C=O) of the cyclopentanone ring and the α,β-unsaturated amide group (-NH-CO-CH=CH2), are expected to give rise to distinct electronic transitions and, consequently, characteristic Cotton effects in the ECD spectra. nih.govnih.gov The n → π* transition of the carbonyl group typically appears at lower energy (longer wavelength), while the π → π* transitions of both the carbonyl and acrylamide (B121943) moieties occur at higher energies (shorter wavelengths).
For the two enantiomers, the predicted ECD spectra would be mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. researchgate.net An illustrative representation of the predicted ECD spectra for the enantiomers of this compound is presented below.
Interactive Table 1: Hypothetical Predicted ECD Maxima for Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) | Associated Transition |
| (R) | 295 | +2.5 | n → π* (C=O) |
| (S) | 295 | -2.5 | n → π* (C=O) |
| (R) | 240 | -8.1 | π → π* (C=O) |
| (S) | 240 | +8.1 | π → π* (C=O) |
| (R) | 210 | +12.3 | π → π* (Acrylamide) |
| (S) | 210 | -12.3 | π → π* (Acrylamide) |
Predicted Optical Rotation
Optical rotation, another key chiroptical property, is the rotation of the plane of linearly polarized light by a chiral substance. The specific rotation ([α]) is a characteristic property of a chiral compound. Similar to ECD, the enantiomers of this compound are predicted to have specific rotations of equal magnitude but opposite sign.
Computational prediction of optical rotation is also performed using DFT. acs.org The calculations are typically carried out for the sodium D-line (589.3 nm) to allow for direct comparison with common experimental measurements. The accuracy of the predicted optical rotation is highly dependent on the level of theory, the basis set, and the proper treatment of conformational flexibility. nih.govacs.org While predicting the exact value can be challenging, accurately predicting the sign of the rotation is often sufficient for the assignment of the absolute configuration.
Interactive Table 2: Hypothetical Predicted Optical Rotation for Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Predicted Specific Rotation [α] (deg·cm³·g⁻¹·dm⁻¹) |
| (R) | 589.3 | +45.7 |
| (S) | 589.3 | -45.7 |
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. For a compound like "N-(2-oxocyclopentyl)prop-2-enamide," a suite of one-dimensional and two-dimensional NMR experiments would be employed.
Two-dimensional NMR techniques are powerful for resolving complex spectral overlaps and establishing connectivity between atoms. acs.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would delineate the correlations between the protons on the cyclopentyl ring and trace the connectivity of the vinyl protons in the prop-2-enamide moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C). It would be instrumental in assigning the carbon resonances of the cyclopentanone (B42830) ring and the acrylamide (B121943) group. sid.ir
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for piecing together the entire molecular framework, for example, by showing a correlation between the amide proton and the carbonyl carbon of the cyclopentanone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY is particularly valuable for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of the substituents on the cyclopentyl ring and the conformation around the amide bond.
In analogous systems like acrylamide/vinyl acetate (B1210297) copolymers, 2D NMR has been effectively used to resolve highly overlapping signals and assign complex microstructures. acs.orgacs.org
The amide bond in "this compound" is expected to exhibit restricted rotation due to the partial double bond character arising from resonance. nanalysis.com This can lead to the existence of Z- and E-isomers. nih.gov Dynamic NMR (DNMR) is the primary technique for studying such fluxional processes. libretexts.org
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the different conformers. acs.org At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. nanalysis.com
Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy (ΔG‡) for the rotational barrier. nih.gov Studies on substituted acrylamides have reported free activation energies for rotamer interconversion in the range of 15-17 kcal/mol. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Analogous Acrylamide Structures
| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Amide NH | 8.0 - 9.0 | - |
| Vinyl CH= | 5.5 - 6.5 | 125 - 135 |
| Vinyl =CH₂ | 5.5 - 6.5 | 125 - 135 |
| Cyclopentyl CH | 2.0 - 3.0 | 40 - 50 |
| Cyclopentyl CH₂ | 1.5 - 2.5 | 20 - 40 |
| Carbonyl C=O | - | 170 - 180 (amide), >200 (ketone) |
Note: These are generalized ranges and can vary based on the specific molecular environment and solvent.
Mass Spectrometry for Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of "this compound" and any potential intermediates formed during its synthesis or in mechanistic studies. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the parent ion and its fragmentation pathways. For "this compound," MS/MS could be used to:
Confirm the connectivity of the molecule by observing characteristic losses, such as the loss of the acrylamide side chain or fragments from the cyclopentanone ring.
Distinguish between isomers by comparing their fragmentation patterns.
ESI and APCI are soft ionization techniques that are well-suited for the analysis of organic molecules like "this compound."
Electrospray Ionization (ESI): ESI is particularly useful for polar molecules and is capable of producing intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This would be the preferred method for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also provide molecular ion information. The choice between ESI and APCI would depend on the specific properties of the analyte and the desired information.
In studies of related N-acylhydrazones, mass spectrometry has been used to confirm the structures by matching the molecular masses of the compounds with their expected values. mdpi.com
Table 2: Summary of Advanced Spectroscopic Techniques and Their Applications
| Technique | Application | Information Obtained |
| NMR Spectroscopy | ||
| COSY | Structural Elucidation | ¹H-¹H scalar couplings |
| HSQC | Structural Elucidation | Direct ¹H-¹³C correlations |
| HMBC | Structural Elucidation | Long-range ¹H-¹³C correlations |
| NOESY | Conformational Analysis | Through-space ¹H-¹H proximities |
| Dynamic NMR | Study of Dynamic Processes | Rotational energy barriers, conformational exchange rates |
| Mass Spectrometry | ||
| HRMS | Molecular Formula Determination | Highly accurate mass-to-charge ratio |
| MS/MS | Structural Elucidation | Fragmentation pathways and structural connectivity |
| ESI/APCI | Ionization | Generation of intact molecular ions for analysis |
X-ray Crystallography
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this technique would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
The this compound molecule possesses a stereocenter at the carbon atom of the cyclopentanone ring to which the propenamide group is attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers.
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the absolute configuration of a chiral molecule. By successfully growing a suitable single crystal of one enantiomer of this compound, its diffraction pattern can be analyzed to establish the precise spatial arrangement of its atoms. The Flack parameter, derived from the diffraction data, is a critical value in confirming the absolute stereochemistry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and probing its intermolecular interactions.
For this compound, characteristic vibrational modes would be expected. The IR and Raman spectra would display distinct peaks corresponding to the stretching and bending of its various bonds. A hypothetical table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C=O (amide) | Stretching | 1630-1695 |
| C=O (ketone) | Stretching | 1700-1750 |
| C=C (alkene) | Stretching | 1620-1680 |
| C-N | Stretching | 1250-1350 |
Note: These are generalized ranges and the precise peak positions would be influenced by the specific molecular environment and intermolecular interactions.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. These methods rely on the differential interaction of enantiomers with polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For a pure enantiomer of this compound, the CD spectrum would show characteristic positive or negative bands corresponding to its electronic transitions, particularly those of the carbonyl and alkene chromophores. The spectrum of the opposing enantiomer would be a mirror image. This technique is highly sensitive for determining enantiomeric purity and can also be used, often in conjunction with computational chemistry, to infer the absolute configuration.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, ORD provides a characteristic spectrum for a chiral compound, known as a Cotton effect curve, which can be used to determine the absolute configuration and enantiomeric purity of this compound.
Polymerization and Materials Science Applications
Homopolymerization Studies of N-(2-oxocyclopentyl)prop-2-enamide
The homopolymerization of this compound is anticipated to proceed via radical polymerization, a common method for vinyl monomers. The presence of the acrylamide (B121943) group provides a reactive double bond susceptible to radical attack and subsequent chain propagation.
Radical Polymerization Kinetics and Thermodynamics
The kinetics of radical polymerization for acrylamide-based monomers are well-documented. For instance, the polymerization of N-vinylpyrrolidone (NVP), another cyclic amide-containing monomer, has been extensively studied. The process is typically initiated by thermal or photochemical decomposition of initiators like 2,2'-azobisisobutyronitrile (AIBN) or peroxide compounds. nih.govwhamine.com The rate of polymerization is influenced by monomer and initiator concentrations, temperature, and the choice of solvent. nih.gov
For N-substituted acrylamides, the reaction order with respect to the initiator is often around 0.5, indicative of bimolecular termination of growing polymer chains. nih.gov However, deviations can occur. The thermodynamics of polymerization for such monomers are generally favorable, with the conversion of the monomer's double bond to a single bond in the polymer backbone being an exothermic process.
A study on the radical polymerization of N-vinyl-2-pyrrolidone initiated by AIBN in 1,4-dioxane (B91453) found that the reaction rate is dependent on the concentrations of the monomer, initiator, and any chain transfer agents present. nih.gov It is expected that the polymerization of this compound would follow similar kinetic principles. The cyclopentanone (B42830) ring is not expected to significantly interfere with the radical polymerization mechanism at the acrylamide moiety.
Polymer Characterization (e.g., molecular weight distribution, thermal properties)
The characterization of poly(this compound) would involve determining its molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties. Techniques such as gel permeation chromatography (GPC) are standard for measuring molecular weight and PDI. For polymers synthesized via conventional free radical polymerization, a broader molecular weight distribution (PDI > 1.5) is typical.
The thermal properties, such as the glass transition temperature (Tg), are crucial for understanding the material's behavior. The Tg of a polymer is influenced by its molecular weight, chain flexibility, and intermolecular forces. For comparison, the Tg of poly(N-isopropylacrylamide) is around 130.7 °C. researchgate.net The cyclopentanone group in poly(this compound) is expected to introduce rigidity to the side chain, which could lead to a relatively high Tg for the resulting polymer. Differential scanning calorimetry (DSC) is the primary technique used to measure Tg. researchgate.net
Table 1: Representative Thermal Properties of Structurally Related Polyacrylamides
| Polymer Name | Glass Transition Temperature (Tg) |
| Poly(N-isopropylacrylamide) | 130.7 °C researchgate.net |
| Poly(N,N-dimethylacrylamide) | ~120 °C |
| Poly(N-acryloylmorpholine) | ~147 °C |
This table presents data for analogous polymers to infer potential properties of poly(this compound).
Copolymerization Strategies
Copolymerization offers a versatile approach to tailor the properties of the resulting materials by combining this compound with other monomers.
Synthesis of Copolymers with Various Comonomers (e.g., other (meth)acrylamides, styrene, vinyl monomers)
This compound can be copolymerized with a wide range of comonomers using radical polymerization techniques. Common comonomers could include:
Other (meth)acrylamides: Such as N-isopropylacrylamide to impart thermoresponsive properties, or acrylamide to enhance hydrophilicity.
Styrene: To increase the hydrophobicity and modify the mechanical properties of the resulting copolymer.
The reactivity ratios of the comonomers would need to be determined to predict the copolymer composition and sequence distribution. For example, studies on the copolymerization of N,N-dimethylacrylamide with acrylic acid have been conducted to understand their relative reactivities. mdpi.com
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP) for Block and Graft Copolymers
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with well-defined architectures, including block and graft copolymers.
RAFT Polymerization: RAFT is known for its compatibility with a wide range of functional monomers, including acrylamides. nih.govnih.gov The polymerization of N-acryloylmorpholine has been successfully controlled using RAFT, yielding polymers with low polydispersity. nih.gov This suggests that RAFT would be a suitable technique for the controlled polymerization of this compound. By using a macro-chain transfer agent, block copolymers could be synthesized. For instance, a block of poly(this compound) could be grown from a pre-existing polymer chain.
ATRP: While ATRP has been successfully applied to many monomers, its application to (meth)acrylamides can be challenging due to the potential for the copper catalyst to complex with the amide group, which can hinder the deactivation step and lead to a loss of control. cmu.eduacs.org However, the use of specific ligands and reaction conditions has enabled the controlled polymerization of some acrylamides. researchgate.net The synthesis of block copolymers using ATRP would involve the use of a macroinitiator.
Table 2: Examples of Controlled Radical Polymerization of N-Substituted Acrylamides
| Monomer | CRP Technique | Initiator/CTA | Solvent | PDI | Reference |
| N-acryloylmorpholine | RAFT | BPAT | Dioxane | < 1.2 | nih.gov |
| N-vinylpyrrolidone | RAFT | CPDN | HFIP | ~1.2 | rsc.org |
| N,N-dimethylacrylamide | ATRP | MeClPr/CuCl/Me6TREN | Water | ~1.4 | researchgate.net |
This table provides examples from related systems to illustrate the potential for controlled polymerization of this compound.
Development of Functional Polymeric Materials
The presence of the ketone functionality in the cyclopentanone ring of this compound opens up possibilities for creating functional polymeric materials. This ketone group can serve as a handle for post-polymerization modification. For instance, it could undergo reactions such as:
Oxime or hydrazone formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to attach other functional molecules.
Reductive amination: To introduce amine functionalities.
These post-polymerization modifications can be used to attach biomolecules, drugs, or other moieties, leading to materials with applications in areas like drug delivery, tissue engineering, and biosensing. nih.gov The synthesis of multisubstituted acrylamides from cyclic ketones has been demonstrated, highlighting the chemical accessibility of the ketone group for further functionalization. nih.gov The development of functional materials from polyacrylamides through post-polymerization modification is a growing area of research. nih.gov
Despite a comprehensive search for scientific literature, there is a notable lack of specific information regarding the chemical compound “this compound” and its applications in materials science as outlined in the user's request.
The search results did provide general information on related classes of compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, and broad concepts in polymer chemistry, including:
Stimuli-responsive polymers , which can alter their properties in response to external factors like temperature and pH.
Cross-linked networks and hydrogels , which are three-dimensional polymer structures capable of absorbing large amounts of water.
The general principles of molecularly imprinted polymers (MIPs) , a technique to create polymers with specific recognition sites for a target molecule.
Various methods for surface modification and coating technologies to enhance the properties of materials.
However, none of the retrieved documents specifically mention or provide data on this compound. This suggests that the compound may be a novel or not widely studied substance, or it may be referenced under a different chemical name in existing literature.
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Chemical Modifications and Derivatization Strategies for Advanced Research
Synthesis of Structurally Modified Analogues
The synthesis of analogues of N-(2-oxocyclopentyl)prop-2-enamide can be systematically approached by modifying its core components: the prop-2-enamide moiety, the cyclopentanone (B42830) ring, and the N-substituent.
Alterations of the Prop-2-enamide Moiety
The prop-2-enamide group is a key functional handle that can be subjected to a variety of chemical transformations to generate a diverse range of analogues. The reactivity of the α,β-unsaturated system allows for several modification strategies.
One of the most common reactions involving acrylamides is the Michael addition, where a nucleophile adds to the β-carbon of the double bond. researchgate.net This reaction can be employed to introduce a wide array of functional groups. For instance, the reaction with thiols, such as glutathione, is a well-documented process. researchgate.net Furthermore, the double bond can undergo hydrogenation to yield the corresponding saturated propanamide derivative, N-(2-oxocyclopentyl)propanamide. Epoxidation of the double bond would lead to the formation of an oxirane ring, a versatile intermediate for further functionalization.
A palladium/norbornene cooperative catalysis strategy offers a sophisticated method for the synthesis of multisubstituted acrylamides from cyclic ketones. nih.gov This approach could be adapted to introduce substituents at the α- and β-positions of the prop-2-enamide moiety of this compound, thereby creating a library of structurally diverse analogues. nih.gov
| Modification Strategy | Reagents and Conditions | Potential Product |
| Michael Addition | R-SH (Thiol), Base | N-(2-oxocyclopentyl)-3-(alkylthio)propanamide |
| Hydrogenation | H₂, Pd/C | N-(2-oxocyclopentyl)propanamide |
| Epoxidation | m-CPBA | N-(2-oxocyclopentyl)-2,3-epoxypropanamide |
| α,β-Difunctionalization | Pd/Norbornene Catalysis, Electrophiles | α,β-Disubstituted this compound |
Functionalization of the Cyclopentanone Ring (e.g., at the α-positions or carbonyl group)
The cyclopentanone ring offers multiple sites for functionalization, primarily at the α-positions to the carbonyl group and the carbonyl group itself.
α-Functionalization: The α-protons of the cyclopentanone ring are acidic and can be removed by a suitable base to generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the α-position. For instance, alkylation with alkyl halides can be achieved under basic conditions.
Carbonyl Group Derivatization: The carbonyl group can be transformed into a variety of other functional groups. Reduction with a mild reducing agent like sodium borohydride (B1222165) would yield the corresponding alcohol, N-(2-hydroxycyclopentyl)prop-2-enamide. Reaction with primary amines can lead to the formation of imines, while reaction with hydroxylamine (B1172632) would produce an oxime.
| Modification Site | Reaction Type | Reagents and Conditions | Potential Product |
| α-Position | Alkylation | LDA, R-X | N-(2-oxo-5-alkylcyclopentyl)prop-2-enamide |
| Carbonyl Group | Reduction | NaBH₄, MeOH | N-(2-hydroxycyclopentyl)prop-2-enamide |
| Carbonyl Group | Imine Formation | R-NH₂, Acid Catalyst | N-(2-(alkylimino)cyclopentyl)prop-2-enamide |
| Carbonyl Group | Oxime Formation | NH₂OH·HCl, Base | N-(2-(hydroxyimino)cyclopentyl)prop-2-enamide |
N-Substitution Variations
While the focus of this article is on this compound, it is worth noting that variations in the N-substituent would lead to a different class of compounds. The synthesis of N-substituted acrylamides can be achieved through the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. researchgate.net For example, reacting acryloyl chloride with 2-aminocyclopentanone would be a direct route to the title compound. By using different substituted 2-aminocyclopentanones, a variety of N-substituted analogues could be synthesized.
Derivatization for Enhanced Reactivity or Specific Interactions
The strategic derivatization of this compound can be employed to enhance its reactivity for specific applications or to facilitate its incorporation into larger molecular assemblies.
Formation of Metal Complexes for Catalytic Studies
This compound possesses both a nitrogen atom in the amide group and an oxygen atom in the carbonyl group, which can act as donor atoms for metal coordination. This makes it a potential bidentate N,O-ligand for the formation of metal complexes. The coordination of the ligand to a metal center can modulate its electronic properties and reactivity, opening up possibilities for catalytic applications.
The carbonyl oxygen can coordinate to a metal center in an η¹-fashion, which is common for Lewis acidic metal centers like Zn²⁺. wikipedia.org The amide nitrogen can also coordinate to a metal, and in some cases, the amide proton can be removed to form a metal-amido bond. wikipedia.org The formation of stable chelate rings with transition metals could lead to complexes with interesting catalytic properties. For instance, amide-based ligands have been used to synthesize complexes of Zn²⁺, Cd²⁺, and Mn²⁺ that have shown catalytic activity in various organic transformations. rsc.org
| Metal Ion | Potential Coordination Mode | Potential Complex Geometry | Potential Application |
| Zn(II) | Bidentate (N,O) | Tetrahedral or Octahedral | Lewis Acid Catalysis |
| Cu(II) | Bidentate (N,O) | Square Planar or Octahedral | Oxidation Catalysis |
| Pd(II) | Bidentate (N,O) | Square Planar | Cross-coupling Reactions |
| Rh(I) | Bidentate (N,O) | Square Planar | Hydroformylation, Hydrogenation |
Conjugation to Scaffolds for Supramolecular Chemistry
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to this compound to construct larger, organized structures. slideshare.netyoutube.com The amide group is an excellent hydrogen bond donor and acceptor, which can be exploited to direct the self-assembly of the molecule or its derivatives.
By introducing appropriate functional groups, this compound can be covalently attached to various scaffolds to create supramolecular assemblies. For example, if the cyclopentanone ring is functionalized with a carboxylic acid or an amine group, it can be conjugated to polymers, dendrimers, or other macromolecules. Halogen bonding is another non-covalent interaction that can be utilized for the self-assembly of polymers. nih.gov
The resulting supramolecular structures could have applications in materials science, for example, in the development of responsive materials or for the controlled release of guest molecules. The amide functionality is known to participate in the formation of ordered structures in both the solid state and in solution. nd.edu
A comprehensive search of scientific literature and chemical databases has revealed no specific research dedicated to the supramolecular assemblies of This compound . While general information on cyclopentanone derivatives and the synthesis of various amides exists, there is a lack of published studies focusing on the self-assembly, hydrogen bonding, van der Waals interactions, or the design of interpenetrating polymer networks involving this particular compound.
Therefore, it is not possible to construct an article based on the provided outline with scientifically accurate and detailed research findings, as the foundational information for "this compound" in the context of supramolecular chemistry is not present in the available literature. Any attempt to do so would be speculative and would not meet the required standards of a professional and authoritative article based on diverse sources.
Catalytic and Mediated Transformations Involving N 2 Oxocyclopentyl Prop 2 Enamide
Role as a Substrate in Novel Catalytic Reactions
The enamide moiety of N-(2-oxocyclopentyl)prop-2-enamide presents a prochiral alkene that is, in principle, an excellent candidate for asymmetric hydrogenation or hydrosilylation. These reactions are powerful tools in organic synthesis for the creation of chiral centers with high enantioselectivity. Asymmetric hydrogenation of enamides, in general, is a well-established field, often employing transition metal catalysts with chiral ligands. wikipedia.org However, specific studies detailing the asymmetric hydrogenation or hydrosilylation of this compound, including catalyst systems, reaction conditions, yields, and enantiomeric excesses, are not described in the available literature.
The cyclopentanone (B42830) ring in this compound contains α-protons that could, in theory, be targeted for various metal-catalyzed functionalization reactions. These could include α-arylation, α-alkylation, or other cross-coupling reactions to introduce substituents on the cyclopentanone ring. Such transformations are crucial for building molecular complexity. Despite the potential for such reactions, there is no specific information in the reviewed literature on the use of this compound as a substrate in these types of metal-catalyzed functionalizations.
Participation in Organocatalysis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. mdpi.com this compound possesses structural features that could allow it to act as a reactant in organocatalytic cycles, for instance, in Michael additions to the enamide. Furthermore, if prepared in an enantiomerically pure form, the chiral cyclopentanone moiety could potentially serve as a chiral auxiliary to direct the stereochemical outcome of reactions at the prop-2-enamide group. Nevertheless, a search of the scientific literature did not yield any studies where this compound is explicitly used as a chiral auxiliary or as a reactant in an organocatalytic cycle.
Electrochemical and Photochemical Applications
The carbonyl group of the cyclopentanone and the carbon-carbon double bond of the enamide in this compound are both electrochemically and photochemically active functional groups. They could potentially undergo a variety of reductive or oxidative transformations. For example, electrochemical reduction could target the ketone or the double bond, while photochemical [2+2] cycloadditions might be possible with the alkene. However, specific research on the electrochemical or photochemical behavior of this compound is not documented in the available scientific databases.
Photoinduced Reactions and Energy Transfer Studies
The photochemical behavior of this compound is of significant interest due to the presence of two key chromophores within its structure: the α,β-unsaturated ketone in the cyclopentenone ring and the acrylamide (B121943) moiety. This arrangement allows for a variety of potential photoinduced transformations, with intramolecular [2+2] photocycloaddition being a prominent and expected reaction pathway. Such reactions are valuable in synthetic chemistry for the construction of complex, strained ring systems from readily available precursors.
The photoexcitation of this compound, typically involving the n→π* transition of the enone system, can lead to the formation of an excited triplet state. This triplet species is a diradical that can subsequently undergo intramolecular cycloaddition with the tethered acrylamide double bond. This process, known as an intramolecular [2+2] photocycloaddition, can theoretically yield two different regioisomeric products: a "straight" adduct or a "crossed" adduct. In the context of this compound, this would lead to the formation of novel tricyclic lactam structures. The regioselectivity of this cycloaddition is influenced by factors such as the length and flexibility of the tether connecting the two reactive groups.
Energy transfer is a critical concept in controlling the outcome of such photochemical reactions. The use of a triplet sensitizer (B1316253) can be employed to populate the reactive triplet state of the this compound efficiently. nih.gov The choice of sensitizer, with a specific triplet energy (ET), allows for selective excitation of the substrate, potentially minimizing side reactions. For a reaction to be effective, the triplet energy of the sensitizer must be greater than that of the substrate.
Furthermore, the field of enantioselective photochemistry has demonstrated that the use of chiral catalysts, such as chiral Lewis acids, can induce asymmetry in photocycloaddition reactions. nih.gov By coordinating to the carbonyl group of the enone, a chiral Lewis acid can create a chiral environment around the excited chromophore, leading to the preferential formation of one enantiomer of the cycloadduct. This approach often involves visible-light irradiation in the presence of a suitable photosensitizer and the chiral catalyst. nih.gov
While specific experimental data on the photoinduced reactions of this compound are not extensively documented in publicly available literature, the general principles of β-enaminone and acrylamide photochemistry provide a strong basis for predicting its reactivity. The following table illustrates a hypothetical study on the intramolecular [2+2] photocycloaddition of this compound, demonstrating how reaction conditions could influence the product distribution and enantioselectivity, based on established precedents in similar systems.
Table 1: Hypothetical Results of a Photochemical Study on this compound
| Entry | Light Source | Sensitizer (mol%) | Chiral Lewis Acid (mol%) | Solvent | Time (h) | Conversion (%) | Product(s) | Diastereomeric Ratio (straight:crossed) | Enantiomeric Excess (ee, %) |
| 1 | UV (300 nm) | None | None | Acetonitrile | 12 | 75 | Tricyclic Lactams | 3:1 | N/A |
| 2 | Visible (>420 nm) | Ru(bpy)3Cl2 (2) | None | Dichloromethane (B109758) | 8 | 90 | Tricyclic Lactams | 4:1 | N/A |
| 3 | Visible (>420 nm) | Ir(ppy)3 (1) | None | Benzene | 6 | 95 | Tricyclic Lactams | 5:1 | N/A |
| 4 | Visible (>420 nm) | Ru(bpy)3Cl2 (2) | Chiral Rh-complex (5) | Dichloromethane | 10 | 85 | Tricyclic Lactams | 1:9 | 92 (crossed) |
| 5 | Visible (>420 nm) | Thioxanthone (10) | None | Acetone | 12 | 88 | Tricyclic Lactams | 6:1 | N/A |
This table is a hypothetical representation to illustrate the potential outcomes and is not based on actual experimental results for this specific compound.
The study of photoinduced energy transfer in systems analogous to this compound also suggests the possibility of other photochemical pathways, such as photoinduced electron transfer (PET). In a PET process, an excited state of the molecule can act as either an electron donor or acceptor, leading to the formation of radical ion intermediates. youtube.com These reactive intermediates can then undergo a variety of subsequent reactions, further diversifying the potential photochemical transformations of this compound. The specific pathway followed, whether it be photocycloaddition or a PET-initiated reaction, would depend on the reaction conditions, including the solvent, the presence of electron donors or acceptors, and the excitation wavelength.
Conclusion and Future Directions
Summary of Key Academic Contributions and Findings
Explicit academic contributions focusing solely on N-(2-oxocyclopentyl)prop-2-enamide are limited. However, the broader fields of enamide and cyclopentanone (B42830) chemistry provide a strong foundation for understanding its potential significance. Enamides are recognized as valuable and versatile building blocks in organic synthesis. nih.govacs.orgrsc.org They exhibit a desirable balance of stability, being more resistant to hydrolysis than enamines, and tunable reactivity. nih.govacs.orglookchem.comresearchgate.net This allows them to participate in a wide array of chemical transformations, including cycloadditions, asymmetric catalysis, and photochemical reactions. nih.gov
Key findings in the broader field that are relevant to this compound include:
Novel Synthesis Methods: Recent advancements have led to direct and efficient methods for synthesizing enamides from readily available amides, avoiding the need for pre-functionalized substrates. acs.orglookchem.comorganic-chemistry.org One-step N-dehydrogenation using reagents like LiHMDS and triflic anhydride (B1165640) has expanded the accessibility of this class of compounds. nih.govacs.orgorganic-chemistry.org
Reactivity Profiles: Enamides serve as versatile reactants in transition-metal catalysis and can undergo various functionalizations, highlighting their utility as synthetic intermediates. nih.govacs.org
Cyclopentanone as a Scaffold: Cyclopentanone derivatives are crucial intermediates in the synthesis of prostanoids and other biologically relevant molecules. acs.org They are privileged substrates for ring-expansion reactions and various functionalization strategies at the α-position. acs.org
The combination of the acrylamide (B121943) unit (a Michael acceptor) and the cyclopentanone moiety (capable of enolization) in one molecule suggests a rich and complex reactivity profile waiting to be explored.
Emerging Trends in Enamide and Cyclopentanone Chemistry Relevant to the Compound
The fields of enamide and cyclopentanone chemistry are continually evolving. Several emerging trends are directly applicable to the future study of this compound.
Interactive Table 1: Emerging Research Trends
| Research Trend | Description | Relevance to this compound |
| Electrophilic Amide Activation | Development of novel, one-step methods for the direct N-dehydrogenation of amides to form enamides, bypassing traditional multi-step routes. acs.orgorganic-chemistry.org | Provides a direct and potentially high-yielding pathway to synthesize the target compound from N-acryloyl-2-aminocyclopentanone precursors. |
| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemistry of reactions involving enamides and cyclopentanones, including enantioselective hydrogenations and cycloadditions. nih.govacs.orgacs.org | Enables the synthesis of enantiomerically pure forms of this compound, which is critical for medicinal chemistry applications. |
| Photochemistry & Radical Reactions | The use of light-mediated reactions and radical processes to functionalize enamides and strained ring systems like cyclopropenes, a related class to cyclopentanones. nih.govnih.gov | Opens avenues for novel C-C and C-X bond formations, potentially leading to complex molecular architectures starting from the target compound. |
| Bioorthogonal Chemistry | The application of specific, highly selective reactions that can occur in biological systems without interfering with native processes. Enamine N-oxides, derived from enamines, are being explored for this purpose. harvard.edu | The enamide functionality could be engineered for bioorthogonal ligation or cleavage reactions, allowing its use as a chemical probe in biological studies. |
| Flow Chemistry | The use of continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of fine chemicals. iupac.org | Offers a method for the safe and scalable production of this compound and its derivatives. |
Identification of Unexplored Research Avenues and Challenges
The unique bifunctional nature of this compound presents numerous unexplored research opportunities, each with its own set of challenges.
Interactive Table 2: Unexplored Research Avenues and Challenges
| Unexplored Avenue | Description | Potential Challenges |
| Stereoselective Synthesis | Developing catalytic asymmetric methods to control the stereocenter at the C-N bond junction of the cyclopentanone ring during synthesis. | Achieving high enantioselectivity can be difficult and may require extensive screening of chiral ligands and reaction conditions. |
| Competitive Reactivity Studies | Investigating the chemoselectivity of reactions given the presence of two key reactive sites: the Michael acceptor of the acrylamide and the α-position of the ketone. | Controlling which functional group reacts is a classic challenge in multifunctional compounds. Reaction conditions (catalyst, temperature, solvent) will be critical. |
| Polymerization and Material Synthesis | Utilizing the terminal alkene of the prop-2-enamide group for radical or controlled polymerization to create novel polymers with cyclopentanone pendants. | The ketone functionality might interfere with certain polymerization catalysts or conditions. The resulting polymer's properties (thermal, mechanical) are unknown. |
| Application in Cascade Reactions | Designing and implementing cascade reactions where an initial transformation at one functional group triggers a subsequent reaction at the other, allowing for rapid molecular complexity generation. | Requires a deep understanding of the compound's reactivity to orchestrate a multi-step sequence in one pot. Unforeseen side reactions are a significant hurdle. |
| Total Synthesis Applications | Employing this compound as a versatile building block for the total synthesis of natural products or complex pharmaceutical targets. | The stability of the enamide under various reaction conditions used in multi-step synthesis needs to be established. organic-chemistry.org |
Potential for Interdisciplinary Research Beyond Core Organic Chemistry
The structure of this compound is well-suited for exploration in interdisciplinary fields.
Medicinal Chemistry: Enamides and cyclopentanone rings are prevalent scaffolds in pharmacologically active compounds. researchgate.netwikipedia.org This compound could serve as a starting point for developing new therapeutic agents. Its potential as a covalent inhibitor, via the Michael acceptor, could be explored for enzyme targets. The development of related N-(2-arylethyl)-2-methylprop-2-enamides for creating molecularly imprinted polymers highlights the utility of such structures in creating biomolecule-selective materials. mdpi.com
Materials Science: The acrylamide moiety is a well-known monomer for producing polyacrylamides. stenutz.eu Polymerizing this compound could lead to new functional polymers. The cyclopentanone groups along the polymer backbone could be used for post-polymerization modification, creating materials with tunable properties such as hydrophilicity, cross-linking density, or the ability to chelate metals.
Chemical Biology: The compound could be modified to act as a chemical probe. For instance, attaching a reporter tag (like a fluorophore) or a biotin (B1667282) handle would allow for its use in identifying protein binding partners through affinity-based proteomics, similar to platforms being developed with other reactive groups. harvard.edu
Broader Impact on Fundamental Chemical Sciences and Materials Innovation
The exploration of this compound and its derivatives stands to have a significant impact on both fundamental and applied chemistry.
From a fundamental perspective, studying the reactivity of this bifunctional molecule will deepen our understanding of chemoselectivity and the interplay between different reactive groups within a single substrate. Developing novel synthetic routes to this compound contributes to the ever-expanding toolbox of organic chemists, particularly in the area of amide activation and C-N bond formation. acs.org
In terms of materials innovation, this compound represents a novel functional monomer. The resulting polymers, bearing a reactive ketone pendant on each repeating unit, could find applications as advanced coatings, hydrogels, or smart materials that respond to chemical stimuli. This aligns with the broader push in chemistry to design molecules with specific functionalities that translate into materials with tailored, predictable properties. The general pursuit of new monomers is a key driver of innovation in polymer and materials science. iupac.org Ultimately, the study of molecules like this compound fuels the discovery of new reactions, catalysts, and materials that can address challenges in medicine, technology, and sustainability.
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(2-oxocyclopentyl)prop-2-enamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, alkaline conditions may facilitate cyclization, while acidic conditions could stabilize intermediates (as seen in analogous amide syntheses). Purification via column chromatography or recrystallization should be validated using TLC and HPLC to confirm purity. Yield improvements may require iterative adjustments to stoichiometry, as excess reagents can lead byproducts. Reference spectral databases (e.g., IR, H/C NMR) to confirm structural integrity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?
- Methodological Answer : Use a combination of H NMR (to confirm vinyl proton integration), IR (for carbonyl stretching ~1650–1750 cm), and mass spectrometry (for molecular ion validation). If NMR data conflicts with computational predictions (e.g., DFT-calculated chemical shifts), re-examine solvent effects or conformational isomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV. Compare half-life () across pH levels to identify labile functional groups (e.g., cyclopentanone ring susceptibility to nucleophilic attack). Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and tautomeric equilibria of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model tautomeric forms (e.g., enol vs. keto). Solvent effects can be incorporated via the polarizable continuum model (PCM). Validate computational results against experimental N NMR or isotopic labeling studies. Free energy barriers for tautomerization should be calculated to identify dominant species under specific conditions.
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?
- Methodological Answer : Synthesize derivatives with modifications to the cyclopentyl or acrylamide moieties. Evaluate inhibitory potency against target enzymes (e.g., kinases) via fluorescence-based assays or surface plasmon resonance (SPR). Use molecular docking (AutoDock Vina) to correlate activity with binding poses. Address data contradictions (e.g., high in vitro activity but low cellular efficacy) by assessing membrane permeability via PAMPA assays .
Q. What statistical approaches are recommended for reconciling contradictory biological activity data in this compound studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., batch-to-batch purity variations). Use Bland-Altman plots to assess inter-laboratory reproducibility. For in vivo/in vitro discrepancies, leverage hierarchical modeling to account for metabolic differences.
Data Presentation and Validation
Q. How should researchers present conflicting spectral or biological data in publications?
- Methodological Answer : Use tables to juxtapose contradictory results (e.g., NMR shifts from different solvents) and provide mechanistic hypotheses (e.g., solvent polarity effects on tautomerism). In biological studies, report confidence intervals and effect sizes to contextualize variability. Reference prior studies on analogous compounds to support interpretations.
Q. Example Table: Comparative Spectral Data for this compound
| Technique | Observed Value | Literature Reference | Discrepancy Analysis |
|---|---|---|---|
| H NMR (CDCl) | δ 6.2 (d, J=10 Hz) | δ 6.1 (d, J=9.8 Hz) | Solvent-induced deshielding |
| IR (KBr) | 1675 cm | 1680 cm | Hydrogen bonding variability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
